molecular formula C23H19NO6 B11460718 6-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one

6-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one

Cat. No.: B11460718
M. Wt: 405.4 g/mol
InChI Key: LMZPTNCTTMSCBB-UHFFFAOYSA-N
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Description

6-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains multiple functional groups, including methoxy, benzodioxole, and quinoline moieties, which contribute to its diverse chemical reactivity and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one typically involves multi-step organic reactions. One common approach includes the formation of the benzodioxole ring followed by the construction of the quinoline and cyclopentafuro moieties. Key steps may involve:

    Formation of Benzodioxole Ring: This can be achieved through the reaction of catechol derivatives with methoxy groups.

    Quinoline Synthesis: The quinoline ring can be synthesized via cyclization reactions involving appropriate precursors.

    Cyclopentafuro Ring Construction: This step may involve cyclization reactions to form the fused ring system.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic reactions, high-pressure synthesis, and continuous flow chemistry may be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

6-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions include oxidized quinone derivatives, reduced dihydro compounds, and substituted analogs with different functional groups.

Scientific Research Applications

6-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-1,2,3,9-tetrahydro-7H-cyclopenta[h]furo[3,4-b]quinolin-7-one is unique due to its complex fused ring system and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its structural complexity and biological activities distinguish it from other similar compounds.

Properties

Molecular Formula

C23H19NO6

Molecular Weight

405.4 g/mol

IUPAC Name

10-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-13-oxa-16-azatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2(6),7,9,11(15)-pentaen-12-one

InChI

InChI=1S/C23H19NO6/c1-26-20-14(8-16-21(22(20)27-2)30-10-29-16)17-13-7-6-11-4-3-5-12(11)19(13)24-15-9-28-23(25)18(15)17/h6-8H,3-5,9-10H2,1-2H3

InChI Key

LMZPTNCTTMSCBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1C3=C4C=CC5=C(C4=NC6=C3C(=O)OC6)CCC5)OCO2)OC

Origin of Product

United States

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